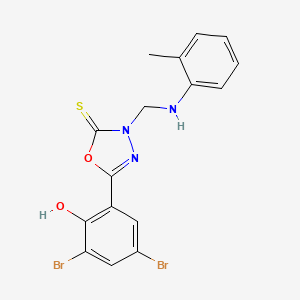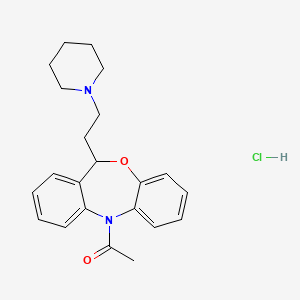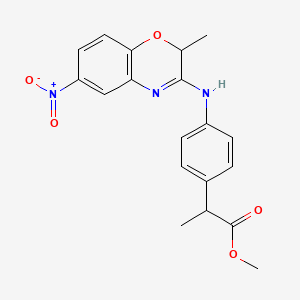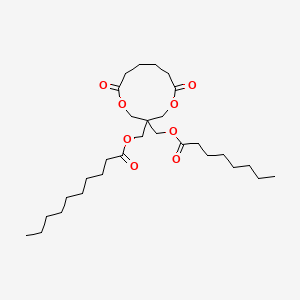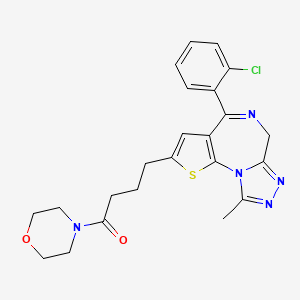
Morpholine, 4-(4-(4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(4-(4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxobutyl)- is a complex organic compound that belongs to the class of thienotriazolodiazepines. This compound is characterized by its unique structure, which includes a morpholine ring, a chlorophenyl group, and a thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(4-(4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxobutyl)- involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core: This is achieved through a series of cyclization reactions involving appropriate thieno and triazolo intermediates.
Introduction of the chlorophenyl group: This step involves the use of chlorophenyl derivatives under specific reaction conditions to ensure selective substitution.
Attachment of the morpholine ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine itself or its derivatives.
Final functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-(4-(4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Morpholine, amines, thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, each with potentially different pharmacological properties.
Aplicaciones Científicas De Investigación
Morpholine, 4-(4-(4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxobutyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and anxiety.
Pharmacology: The compound is used in pharmacological studies to understand its interaction with various receptors and its overall pharmacokinetic profile.
Biological Research: It serves as a tool compound in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-(4-(4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxobutyl)- involves its interaction with specific molecular targets, primarily within the central nervous system. The compound is believed to act as a modulator of GABA (gamma-aminobutyric acid) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
Etizolam: A thienotriazolodiazepine with similar anxiolytic properties.
Metizolam: Another thienotriazolodiazepine, known for its sedative effects.
Bromazepam: A benzodiazepine with anxiolytic and sedative properties.
Uniqueness
Morpholine, 4-(4-(4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxobutyl)- stands out due to its unique structural features, particularly the presence of the morpholine ring and the specific substitution pattern on the thienotriazolodiazepine core. These structural differences contribute to its distinct pharmacological properties and potential therapeutic applications.
Propiedades
Número CAS |
113825-83-5 |
|---|---|
Fórmula molecular |
C23H24ClN5O2S |
Peso molecular |
470.0 g/mol |
Nombre IUPAC |
4-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C23H24ClN5O2S/c1-15-26-27-20-14-25-22(17-6-2-3-7-19(17)24)18-13-16(32-23(18)29(15)20)5-4-8-21(30)28-9-11-31-12-10-28/h2-3,6-7,13H,4-5,8-12,14H2,1H3 |
Clave InChI |
WKVOWTMDBFFBQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C3=C(C=C(S3)CCCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


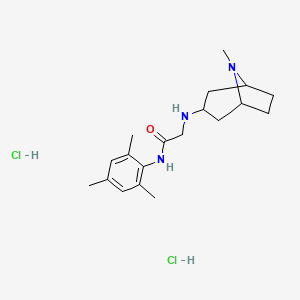
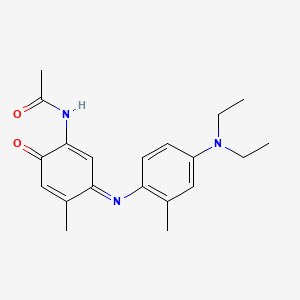

![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)



